
4-(Hydroxy(2-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxy(2-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one is a complex organic compound with a unique spirocyclic structure. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of a hydroxy group and a methylphenyl group adds to its chemical diversity, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxy(2-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions. Common reagents for this step include hydrogen peroxide or osmium tetroxide.
Attachment of the Methylphenyl Group: The methylphenyl group is usually introduced through a Friedel-Crafts alkylation reaction, using an appropriate methylphenyl halide and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Processing: Utilizing large reactors to carry out the cyclization and subsequent functionalization steps.
Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors can be employed, allowing for better control over reaction conditions and product quality.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as alcohols or alkanes, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or sulfonic acid derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-(Hydroxy(2-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its reactive functional groups.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a potential candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 4-(Hydroxy(2-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one exerts its effects depends on its interaction with specific molecular targets. For instance, the hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
- 4-(Hydroxyphenyl)methyl-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one
- 4-(Methoxy(2-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one
Uniqueness
Compared to similar compounds, 4-(Hydroxy(2-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one is unique due to the presence of both a hydroxy group and a methylphenyl group, which can significantly influence its reactivity and interaction with biological targets. The spirocyclic structure also adds to its stability and versatility in various chemical reactions.
This detailed overview provides a comprehensive understanding of 4-(Hydroxy(2-methylphenyl)methyl)-3-methyl-1-oxaspiro(45)dec-3-en-2-one, covering its synthesis, reactions, applications, and unique characteristics
特性
CAS番号 |
86560-20-5 |
|---|---|
分子式 |
C18H22O3 |
分子量 |
286.4 g/mol |
IUPAC名 |
4-[hydroxy-(2-methylphenyl)methyl]-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C18H22O3/c1-12-8-4-5-9-14(12)16(19)15-13(2)17(20)21-18(15)10-6-3-7-11-18/h4-5,8-9,16,19H,3,6-7,10-11H2,1-2H3 |
InChIキー |
MYAIIZRLPDYOOT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(C2=C(C(=O)OC23CCCCC3)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


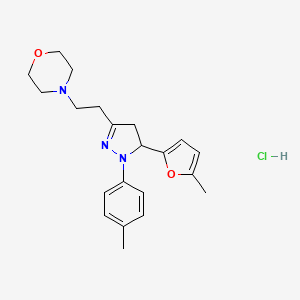
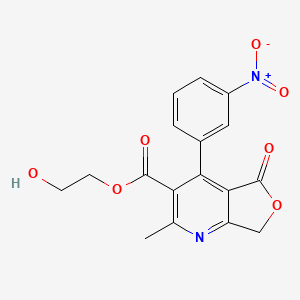



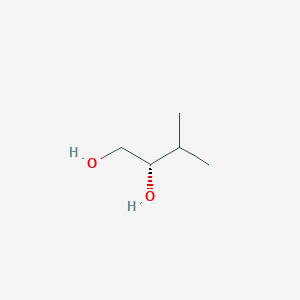
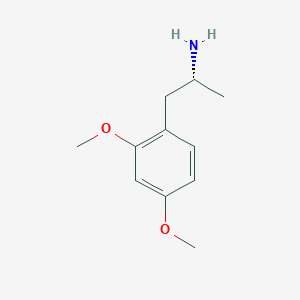
![sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine](/img/structure/B12779893.png)
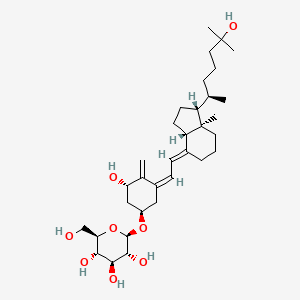
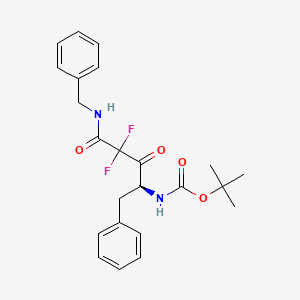
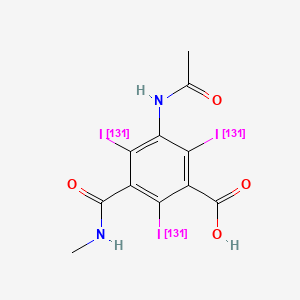
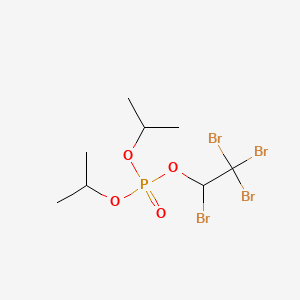
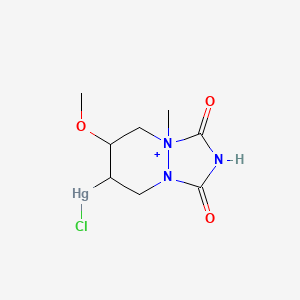
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)
